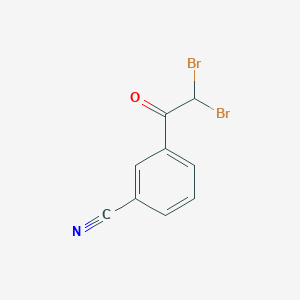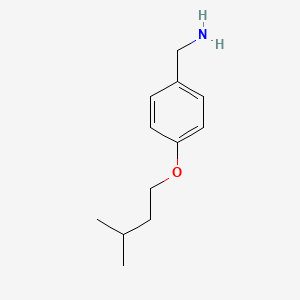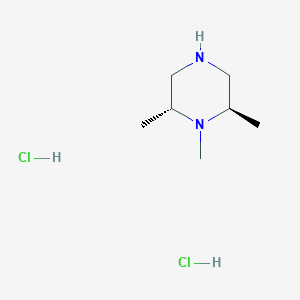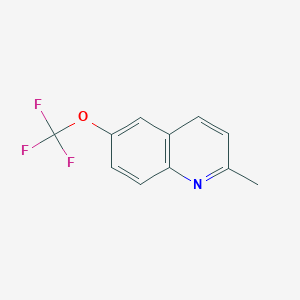
Neosartorin
Übersicht
Beschreibung
Neosartorin is a natural product belonging to the xanthone family, specifically a dimeric xanthone. It was first isolated from the cultured mycelium of the soil mold Neosartorya fischeri . This compound is known for its unique structure and significant bioactivity, making it a subject of interest in various scientific fields.
Wirkmechanismus
Target of Action
Neosartorin is a fungal xanthone heterodimer . The primary targets of this compound are the enzymes involved in its biosynthesis, which include a polyketide synthase (PKS), a metallo-beta-lactamase, a decarboxylase, an anthrone oxygenase, a cytochrome P450 monooxygenase, an oxidoreductase, and a dehydrogenase/reductase . These enzymes play a crucial role in the formation of the basic anthraquinone skeleton, dimerization, and other tailoring processes .
Mode of Action
The mode of action of this compound involves the interaction of the compound with its biosynthetic enzymes. The two monomeric units of this compound are synthesized by the same set of enzymes, with chrysophanol as a common precursor . The P450 monooxygenase NsrP is responsible for the heterodimerization . This enzyme also accepts non-native substrates to afford novel xanthone dimers .
Biochemical Pathways
This compound is synthesized via the polyketide pathway . The biosynthesis of this compound involves the formation of the basic anthraquinone skeleton, which is catalyzed by a series of enzymes including PKS, metallo-beta-lactamase, decarboxylase, and anthrone oxygenase . The dimerization process is facilitated by a cytochrome P450 monooxygenase . Other tailoring enzymes, such as oxidoreductase and dehydrogenase/reductase, are also involved in the biosynthesis .
Result of Action
The result of this compound’s action is the production of a diverse array of natural products. The biosynthetic pathway of this compound allows for the synthesis of a variety of compounds, contributing to the structural diversity of natural products .
Biochemische Analyse
Biochemical Properties
Neosartorin interacts with several enzymes, proteins, and other biomolecules in its biosynthetic pathway . The biosynthesis of this compound involves a series of gene-deletion experiments, indicating that the two monomeric units of this compound are synthesized by the same set of enzymes, with chrysophanol as a common precursor . Key enzymes include a polyketide synthase (PKS), a metallo-beta-lactamase, a decarboxylase, an anthrone oxygenase, a cytochrome P450 monooxygenase, an oxidoreductase, and a dehydrogenase/reductase .
Molecular Mechanism
The molecular mechanism of this compound involves a series of enzymatic reactions. The biosynthesis begins with the synthesis of atrochrysone thioester by the polyketide synthase nsrB. The atrochrysone carboxyl ACP thioesterase nsrC then breaks the thioester bond and releases the atrochrysone carboxylic acid from AacuL. Atrochrysone carboxylic acid is decarboxylated by the decarboxylase nsrE, and oxidized by the anthrone oxygenase nsrD to yield emodin. Emodin is then reduced to emodin hydroquinone by the oxidoreductase nsrR .
Metabolic Pathways
This compound is involved in the polyketide pathway . The biosynthesis of this compound involves a series of enzymatic reactions, including the formation of the basic anthraquinone skeleton, dimerization, and other tailoring processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neosartorin can be synthesized through heterologous biosynthesis, which involves the expression of relevant biosynthetic genes in a host organism such as Aspergillus oryzae . The process includes the overexpression of specific enzymes like Baeyer-Villiger monooxygenase, which plays a crucial role in the selective preparation of the tetrahydroxanthone monomer .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it typically involves large-scale fermentation processes using the native or genetically modified strains of Neosartorya fischeri. The fermentation broth is then processed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Neosartorin undergoes various chemical reactions, including oxidation, reduction, and dimerization. The reduction of emodin to chrysophanol is a key step in its biosynthesis .
Common Reagents and Conditions:
Oxidation: Involves reagents like cytochrome P450 monooxygenase.
Reduction: Utilizes short-chain dehydrogenase/reductase enzymes.
Dimerization: Catalyzed by specific enzymes such as P450 monooxygenase.
Major Products: The major products formed from these reactions include chrysophanol and other xanthone derivatives .
Wissenschaftliche Forschungsanwendungen
Neosartorin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying xanthone biosynthesis and dimerization processes.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the textile and cosmetic industries as a natural colorant.
Vergleich Mit ähnlichen Verbindungen
Neosartorin is unique among xanthone dimers due to its specific biosynthetic pathway and structural features. Similar compounds include:
Chrysophanol: A precursor in this compound biosynthesis.
Cladofulvin: Another xanthone dimer with similar bioactivities.
These compounds share similar biosynthetic origins but differ in their specific enzymatic pathways and resultant bioactivities.
Eigenschaften
IUPAC Name |
methyl (4S,4aR)-7-[(5S,6S,10aR)-5-acetyloxy-1,9-dihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32O15/c1-12-11-19-23(28(42)24-17(37)8-9-20(39)33(24,48-19)31(43)45-4)26(40)21(12)15-6-7-16(36)22-27(41)25-18(38)10-13(2)30(47-14(3)35)34(25,32(44)46-5)49-29(15)22/h6-7,11,13,20,30,36,39-42H,8-10H2,1-5H3/t13-,20-,30-,33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYGWABJZFBJP-NCMNGAEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)C(=O)OC)C4=C(C5=C(C=C4C)OC6(C(CCC(=O)C6=C5O)O)C(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@]2([C@H]1OC(=O)C)C(=O)OC)C4=C(C5=C(C=C4C)O[C@]6([C@H](CCC(=O)C6=C5O)O)C(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is neosartorin and where is it found?
A1: this compound is a heterodimeric xanthone natural product first isolated from the soil mold Neosartorya fischeri. [, ] It has since been found in other fungal species, including Aspergillus fumigatiaffinis, Aspergillus lentulus, and Aspergillus novofumigatus. [, , ] These fungi are often found as endophytes in various plant species. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C30H20O10, and its molecular weight is 536.48 g/mol. [, ]
Q3: What is known about the biosynthesis of this compound?
A3: Studies have shown that this compound biosynthesis begins with chrysophanol, a common precursor in the biosynthesis of many fungal anthraquinones. [, ] Both monomeric units of this compound are synthesized by the same set of enzymes, utilizing chrysophanol as the starting point. [] A key enzyme involved in the heterodimerization step is the cytochrome P450 monooxygenase NsrP. []
Q4: What is the significance of the enzyme NsrP in this compound biosynthesis?
A4: NsrP is a cytochrome P450 monooxygenase that plays a crucial role in the heterodimerization of the two xanthone monomers to form this compound. [] Interestingly, NsrP can also accept non-native substrates, leading to the production of novel xanthone dimers, which has implications for generating this compound analogs. []
Q5: What types of biological activity has this compound been shown to exhibit?
A5: this compound has demonstrated notable antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus, Streptococcus, Enterococcus, and Bacillus subtilis species. [, ] Minimum inhibitory concentrations (MICs) have been reported in the range of 4-32 µg/mL. [] Additionally, this compound has shown anticancer activity. []
Q6: How is this compound structurally characterized?
A7: The structure of this compound, including the relative configuration of its two xanthene units, has been elucidated using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , , ] Specifically, long-range nuclear Overhauser effect (NOE) measurements were crucial in determining the relative stereochemistry of the two xanthene units. [] Electronic circular dichroism (ECD) spectroscopy, supported by time-dependent density functional theory (TDDFT) calculations, was used to determine the absolute configuration of this compound. [, ]
Q7: Has the structure-activity relationship (SAR) of this compound been investigated?
A8: While the exact SAR of this compound remains largely unexplored, the discovery that the biosynthetic enzyme NsrP can accept non-native substrates opens avenues for generating this compound analogs. [] By systematically modifying the structure of this compound and evaluating the biological activity of these analogs, researchers can gain a deeper understanding of the relationship between its structure and biological activity.
Q8: Are there any known mechanisms of resistance to this compound?
A8: Currently, specific mechanisms of resistance to this compound have not been reported in the literature. Further research is needed to investigate the potential for resistance development and to elucidate the underlying mechanisms.
Q9: How does this compound compare to other known antibacterial or anticancer agents?
A11: While direct comparisons are limited due to the early stage of this compound research, its activity against multidrug-resistant bacteria positions it as a potentially valuable addition to the arsenal of antibacterial agents. [] Similarly, its anticancer activity, although not fully elucidated, warrants further exploration and comparison with existing chemotherapeutic agents. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)






![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)




![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)
